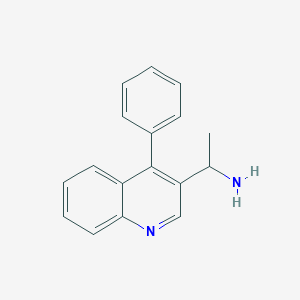
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) salts. The general reaction conditions include:
Reagents: Sodium azide, terminal alkyne, copper(I) iodide
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux
Substitution: Halogenation with bromine or chlorine; solventchloroform; temperatureroom temperature
Major Products Formed
Oxidation: Formation of triazole N-oxides
Reduction: Formation of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxamide
Substitution: Formation of halogenated pyridine derivatives
科学研究应用
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal chemical probe in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the nitrile group can participate in coordination with metal ions.
相似化合物的比较
Similar Compounds
- 3-(1H-1,2,3-triazol-1-yl)-2-pyridinecarbonitrile
- 2-(2H-1,2,3-triazol-2-yl)pyridine
- 3-(2H-1,2,3-triazol-2-yl)benzonitrile
Uniqueness
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is unique due to the presence of both a triazole and a pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
属性
分子式 |
C8H5N5 |
|---|---|
分子量 |
171.16 g/mol |
IUPAC 名称 |
3-(triazol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(2-1-3-10-7)13-11-4-5-12-13/h1-5H |
InChI 键 |
KORABRIAOWKUGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)N2N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)

![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)



